
Calcium (4-chloro-2-methylphenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium (4-chloro-2-methylphenoxy)acetate is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. It is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds. The compound is characterized by the presence of a calcium ion complexed with (4-chloro-2-methylphenoxy)acetate anions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of calcium (4-chloro-2-methylphenoxy)acetate typically involves the neutralization of (4-chloro-2-methylphenoxy)acetic acid with calcium hydroxide. The reaction is carried out at room temperature (approximately 20°C) for about one hour . The product is then isolated by evaporating the solvent and drying the residue under reduced pressure at 40°C .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient drying systems to handle the bulk quantities of reactants and products.
化学反応の分析
Types of Reactions: Calcium (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
科学的研究の応用
Calcium (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its effects on plant growth and development, particularly in the context of herbicidal activity.
Medicine: Investigated for its potential antitumor activity and other therapeutic properties.
Industry: Employed in the formulation of herbicidal products for agricultural use.
作用機序
The mechanism of action of calcium (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant growth hormone. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns .
類似化合物との比較
Calcium (4-chloro-2-methylphenoxy)acetate is similar to other phenoxyacetic acid derivatives such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with similar auxin-like activity.
Mecoprop: A phenoxy herbicide used to control broadleaf weeds.
Dicamba: A benzoic acid derivative with herbicidal properties.
Uniqueness:
特性
CAS番号 |
72731-35-2 |
|---|---|
分子式 |
C18H16CaCl2O6 |
分子量 |
439.3 g/mol |
IUPAC名 |
calcium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2 |
InChIキー |
XLNYBYYHALTQAJ-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


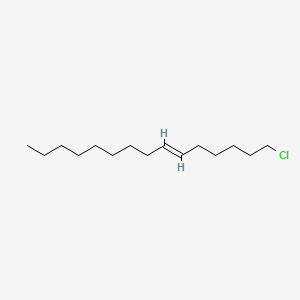
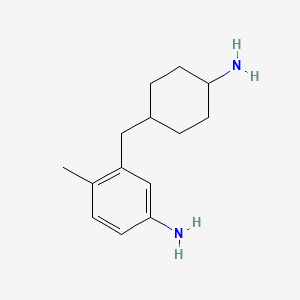
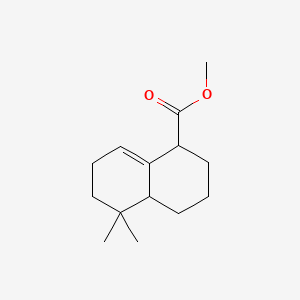

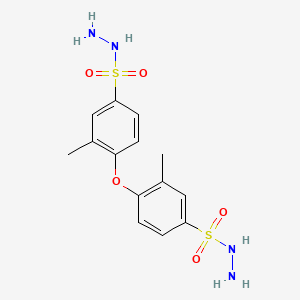
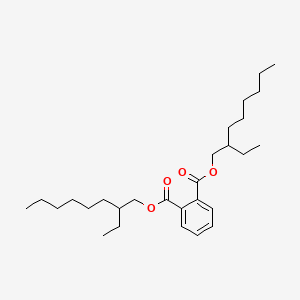
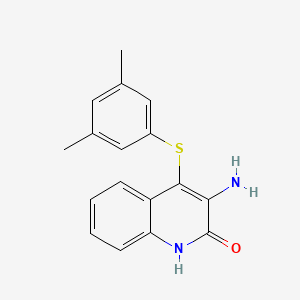
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
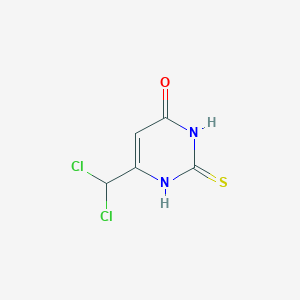
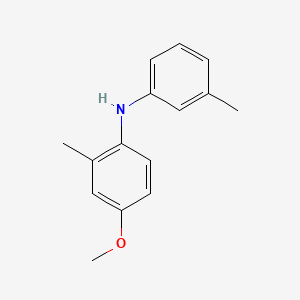

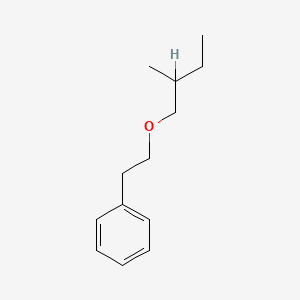
![Ethyl 4-[(3,3-dimethylcyclobutyl)-hydroxymethyl]benzoate](/img/structure/B15175426.png)

